Methyl 2-[[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Overview
Description
Methyl 2-[[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenoxy group, a tert-butyl group, and a dimethoxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate typically involves multiple stepsThe final step involves the esterification of the resulting intermediate with 4,5-dimethoxybenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phenol derivative, while reduction could produce a de-brominated compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated phenoxy and dimethoxybenzoate groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(4-bromo-2-tert-butylphenoxy)acetyl]amino}benzoate: Similar structure but lacks the dimethoxy groups.
Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate: Contains a tert-butoxycarbonyl group instead of the dimethoxybenzoate moiety.
Uniqueness
Methyl 2-[[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate is unique due to its combination of brominated phenoxy, tert-butyl, and dimethoxybenzoate groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
methyl 2-[[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrNO6/c1-22(2,3)13-7-8-17(15(23)9-13)30-12-20(25)24-16-11-19(28-5)18(27-4)10-14(16)21(26)29-6/h7-11H,12H2,1-6H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMRGMZWDUYTJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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